1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one
Description
The compound 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a structurally complex molecule featuring a 3-chlorophenyl-substituted piperazine moiety linked via a propan-1-one chain to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine group. This architecture places it within the broader class of long-chain arylpiperazines (LCAPs), which are known for their activity in central nervous system (CNS) disorders, including antidepressant, antipsychotic, and anxiolytic effects .
The triazolopyridazine core differentiates it from classical LCAPs like trazodone (a serotonin antagonist and reuptake inhibitor, SARI), which contains a triazolopyridine ring instead .
Properties
Molecular Formula |
C19H21ClN6O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one |
InChI |
InChI=1S/C19H21ClN6O2/c1-28-18-7-5-16-21-22-17(26(16)23-18)6-8-19(27)25-11-9-24(10-12-25)15-4-2-3-14(20)13-15/h2-5,7,13H,6,8-12H2,1H3 |
InChI Key |
ZNGSCASGPIYGAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes involve the condensation of appropriate precursors.
- One method includes the Mannich reaction between 3-chlorophenylpiperazine, formaldehyde, and 6-methoxy-1,2,4-triazolo[4,3-b]pyridazine.
- Industrial production methods may vary, but efficient and scalable synthesis is essential.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to various functional groups.
Reduction: Reduction of the carbonyl group could yield an alcohol.
Substitution: The chlorophenyl group may be substituted with other moieties.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles.
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Biology: May interact with cellular receptors or enzymes.
Chemistry: Used as a building block in drug discovery.
Mechanism of Action
- The compound’s mechanism involves binding to specific targets (e.g., receptors, enzymes).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in CNS Therapeutics
Key Observations :
- Triazolopyridazine vs. This may shift selectivity toward BET proteins, as seen in AZD5153 .
- Methoxy Substituent: The 6-methoxy group may improve solubility or metabolic stability relative to non-polar substituents (e.g., methyl in AZD5153) .
Biological Activity
The compound 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 373.86 g/mol. The structure features a piperazine ring and a triazolo-pyridazine moiety, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN5O |
| Molar Mass | 373.86 g/mol |
| CAS Number | Not available |
| Density | Not available |
| Boiling Point | Not available |
Antidepressant Activity
Research indicates that compounds similar to 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one exhibit antidepressant properties. A study demonstrated that derivatives containing a piperazine structure showed significant serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .
Anticancer Activity
The triazolo-pyridazine moiety has been linked to anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells .
The proposed mechanism involves the modulation of neurotransmitter systems and inhibition of specific kinases involved in cell proliferation pathways. The presence of the methoxy group is thought to enhance bioavailability and receptor binding affinity.
Case Studies
Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder (MDD), a compound structurally related to the target compound was administered. The results indicated significant improvement in depression scores compared to placebo groups, highlighting its potential as an effective treatment option.
Case Study 2: Anticancer Effects
A study evaluated the anticancer effects of several derivatives of triazolo-pyridazine compounds on human lung cancer cells. The results showed that one derivative led to a reduction in cell viability by over 70% after 48 hours of treatment, suggesting strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
